molecular formula C13H14BrN B13557418 4-(2-Bromopropyl)-2-methylquinoline

4-(2-Bromopropyl)-2-methylquinoline

Cat. No.: B13557418
M. Wt: 264.16 g/mol
InChI Key: BBWSZQHORIYYPM-UHFFFAOYSA-N
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Description

4-(2-Bromopropyl)-2-methylquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopropyl)-2-methylquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Bromination: The 2-methylquinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromopropane under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropyl)-2-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom and form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: New quinoline derivatives with different functional groups.

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Hydrocarbon derivatives of quinoline.

Scientific Research Applications

4-(2-Bromopropyl)-2-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2-Bromopropyl)-2-methylquinoline depends on its specific application and the target molecule. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as a reactive site for further modifications, enhancing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropylquinoline: Similar structure but lacks the methyl group at the 2-position.

    4-(2-Chloropropyl)-2-methylquinoline: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Bromopropyl)-quinoline: Similar structure but lacks the methyl group at the 2-position.

Uniqueness

4-(2-Bromopropyl)-2-methylquinoline is unique due to the presence of both the bromopropyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.

Properties

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

4-(2-bromopropyl)-2-methylquinoline

InChI

InChI=1S/C13H14BrN/c1-9(14)7-11-8-10(2)15-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3

InChI Key

BBWSZQHORIYYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(C)Br

Origin of Product

United States

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